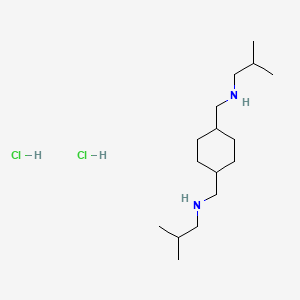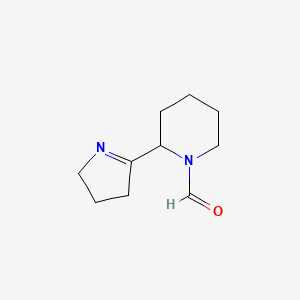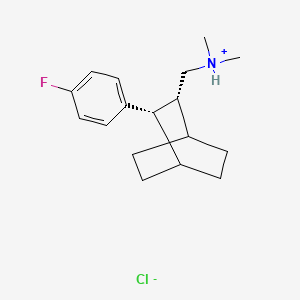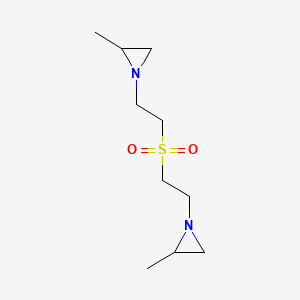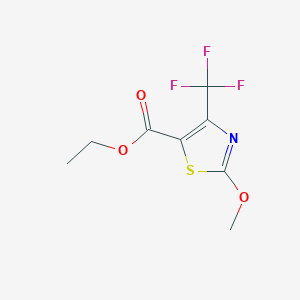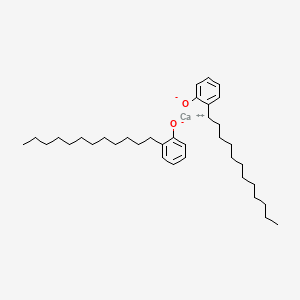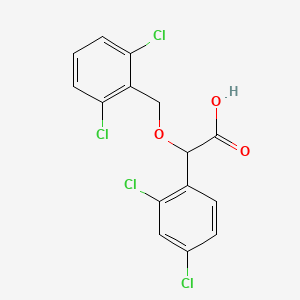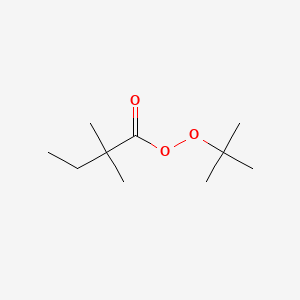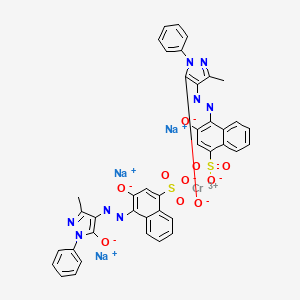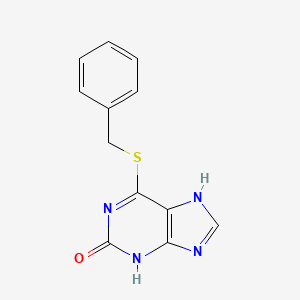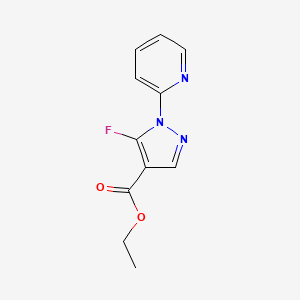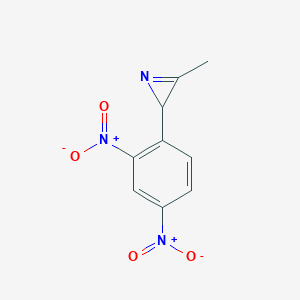
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene is an organic compound characterized by the presence of a dinitrophenyl group attached to a methyl-substituted azirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor that contains the azirene moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the dinitrophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of functionalized azirene compounds .
Scientific Research Applications
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a component in chemical sensors
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene involves its interaction with specific molecular targets. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the energy metabolism of cells. This is achieved through the ability of the dinitrophenyl group to decouple oxidative phosphorylation, leading to the production of reactive oxygen species and subsequent cellular damage .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar uncoupling properties.
2,4-Dinitrophenylhydrazine: Used in similar chemical reactions and has comparable reactivity.
2,4-Dinitroanisole: Another dinitrophenyl compound with different applications in organic synthesis
Uniqueness
2-(2,4-Dinitrophenyl)-3-methyl-2h-azirene is unique due to the presence of the azirene ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6274-61-9 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-3-methyl-2H-azirine |
InChI |
InChI=1S/C9H7N3O4/c1-5-9(10-5)7-3-2-6(11(13)14)4-8(7)12(15)16/h2-4,9H,1H3 |
InChI Key |
PYJODOKGZLMNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


